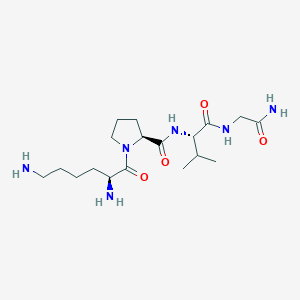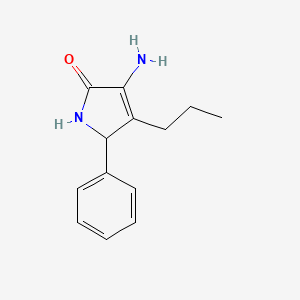
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to a xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-aminophenol with phthalic anhydride under acidic conditions to form the xanthene core. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the aminophenyl group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-aminophenyl)xanthene: Similar structure but lacks hydroxyl groups.
10,10-Bis(4-aminophenoxy)phenyl-9(10H)-anthrone: Contains additional ether linkages.
4-Aminobiphenyl: Lacks the xanthene core and hydroxyl groups.
Uniqueness
9-(4-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to the presence of both aminophenyl and multiple hydroxyl groups attached to a xanthene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58093-33-7 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
9-(4-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
Clé InChI |
NELADWDXNXYQKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)


